Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate
Description
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate (CAS: 886763-49-1) is an ester derivative featuring a 3,4-ethylenedioxy-substituted phenyl ring attached to a 5-oxovalerate backbone. The ethylenedioxy group (a fused 1,3-dioxolane ring) confers unique electronic and steric properties, distinguishing it from other aryl-substituted oxovalerates. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, organic materials, and optoelectronic devices . Its structural rigidity and electron-rich aromatic system make it a candidate for applications requiring charge transfer or conjugation, such as nonlinear optical (NLO) materials or organic semiconductors .
Properties
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-2-18-15(17)5-3-4-12(16)11-6-7-13-14(10-11)20-9-8-19-13/h6-7,10H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWHWFFPVDHJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate typically involves the esterification of 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products:
Oxidation: 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid.
Reduction: 5-[3,4-(Ethylenedioxy)phenyl]-5-hydroxyvalerate.
Substitution: 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid.
Scientific Research Applications
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate involves its interaction with specific molecular targets in biological systems. The ethylenedioxy group and the ketone functional group play crucial roles in its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Parameters of Selected Analogs
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The ethylenedioxy group (electron-donating) enhances conjugation and polarizability compared to halogenated analogs (e.g., 4-fluoro or 3-chloro derivatives), which exhibit reduced NLO responses .
- Symmetry : Compounds with symmetric substituents (e.g., 3,5-dimethoxy) demonstrate higher thermal stability and crystallinity, advantageous for material science applications .
Biological Activity
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate (CAS Number: 951889-34-2) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H18O5, characterized by an ethyl ester group, a phenyl ring with an ethylenedioxy substitution, and a ketone functional group. These structural elements contribute to its reactivity and biological properties.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key mechanism underlying its antimicrobial effects.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated its potential to induce apoptosis in cancer cell lines through the modulation of oxidative stress pathways.
Case Study:
In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The ethylenedioxy group enhances the compound's ability to form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Oxidative Stress Modulation : The compound appears to impact cellular oxidative stress levels by modulating the activity of reactive oxygen species (ROS), which can lead to apoptosis in cancerous cells.
- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation.
Comparative Analysis
When compared to similar compounds, such as Ethyl 5-[3,4-(Methylenedioxy)phenyl]-5-oxovalerate and Ethyl 5-[3,4-(Dimethoxy)phenyl]-5-oxovalerate, this compound demonstrates distinct electronic and steric properties due to the presence of the ethylenedioxy group. This unique feature may enhance its stability and solubility in organic solvents, making it more suitable for pharmaceutical applications.
| Compound | Key Feature | Biological Activity |
|---|---|---|
| This compound | Ethylenedioxy group | Antimicrobial, anticancer |
| Ethyl 5-[3,4-(Methylenedioxy)phenyl]-5-oxovalerate | Methylenedioxy group | Limited biological data |
| Ethyl 5-[3,4-(Dimethoxy)phenyl]-5-oxovalerate | Dimethoxy substitutions | Antimicrobial activity noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
